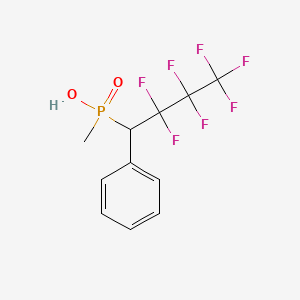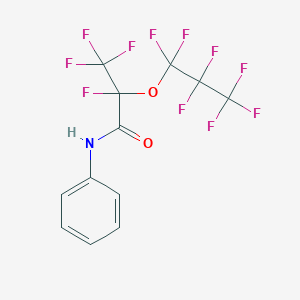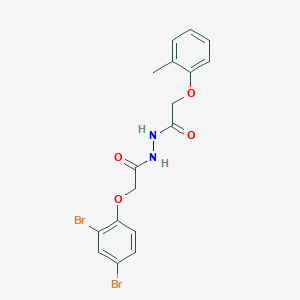
3-Benzyl-5-(5-(3,4-DI-CL-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-苄基-5-(5-(3,4-二氯苯基)-呋喃-2-亚甲基)-2-硫代-噻唑烷-4-酮是一种合成的有机化合物,属于噻唑烷酮类。这些化合物以其多样的生物活性而闻名,包括抗菌、抗炎和抗癌特性。该化合物独特的结构,包括带有苄基和呋喃取代基的噻唑烷酮核心,使其成为药物化学领域的研究对象。
准备方法
合成路线和反应条件
3-苄基-5-(5-(3,4-二氯苯基)-呋喃-2-亚甲基)-2-硫代-噻唑烷-4-酮的合成通常涉及适当的醛与噻唑烷酮衍生物的缩合。反应条件通常包括在回流条件下使用哌啶或乙酸等催化剂。反应可能通过形成中间席夫碱进行,然后环化形成噻唑烷酮环。
工业生产方法
此类化合物的工业生产方法可能涉及类似的合成路线,但规模更大。在工业环境中,使用连续流动反应器和优化反应条件以提高产率和纯度是常见的做法。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应,特别是在噻唑烷酮环或呋喃部分。
还原: 还原反应可以在噻唑烷酮环的羰基上发生。
取代: 亲电和亲核取代反应可以在苄基和呋喃取代基上发生。
常见试剂和条件
氧化: 过氧化氢或高锰酸钾等试剂。
还原: 硼氢化钠或氢化铝锂等试剂。
取代: 条件可能因引入的取代基而异,但常见的试剂包括卤素、烷基化试剂和亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生亚砜或砜,而还原可能产生醇或胺。
科学研究应用
化学: 作为合成更复杂分子的构建块。
生物学: 研究其抗菌和抗炎特性。
医学: 由于其抑制某些参与癌细胞增殖的酶或途径的能力,可能用作抗癌剂。
工业: 可用于开发新材料或用作化学反应的催化剂。
作用机制
3-苄基-5-(5-(3,4-二氯苯基)-呋喃-2-亚甲基)-2-硫代-噻唑烷-4-酮的作用机制涉及其与特定分子靶标的相互作用。这些可能包括酶、受体或 DNA。该化合物的结构使其能够与这些靶标结合,可能抑制其活性或改变其功能。参与的具体途径可能因具体的生物学环境而异。
相似化合物的比较
类似化合物
噻唑烷二酮: 以其抗糖尿病特性而闻名。
亚苄基衍生物: 通常研究其抗菌和抗癌活性。
呋喃衍生物: 以其多样的生物活性而闻名。
独特性
3-苄基-5-(5-(3,4-二氯苯基)-呋喃-2-亚甲基)-2-硫代-噻唑烷-4-酮的独特之处在于其结构特征的独特组合,这可能赋予其独特的生物活性以及潜在的治疗应用。
属性
分子式 |
C21H13Cl2NO2S2 |
|---|---|
分子量 |
446.4 g/mol |
IUPAC 名称 |
(5E)-3-benzyl-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H13Cl2NO2S2/c22-16-8-6-14(10-17(16)23)18-9-7-15(26-18)11-19-20(25)24(21(27)28-19)12-13-4-2-1-3-5-13/h1-11H,12H2/b19-11+ |
InChI 键 |
KLNVGBWTPQFILY-YBFXNURJSA-N |
手性 SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/SC2=S |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-bromophenyl)-2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11693791.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11693795.png)
![2,4-Diethyl 5-[2-(2-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11693802.png)
![N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11693815.png)

![3-(2-Methoxy-1-naphthyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11693834.png)
![2-(2-methylphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11693835.png)
![N'-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B11693847.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B11693859.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693872.png)
![2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B11693873.png)

